N-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
CAS No.: 1215649-12-9
Cat. No.: VC6879703
Molecular Formula: C20H23Cl2N3OS
Molecular Weight: 424.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215649-12-9 |
|---|---|
| Molecular Formula | C20H23Cl2N3OS |
| Molecular Weight | 424.38 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-4-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H22ClN3OS.ClH/c1-3-23(4-2)13-14-24(19(25)15-9-11-16(21)12-10-15)20-22-17-7-5-6-8-18(17)26-20;/h5-12H,3-4,13-14H2,1-2H3;1H |
| Standard InChI Key | VEXHHPXMOIIZIA-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure features three primary components:
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Benzamide backbone: A 4-chlorobenzoyl group provides hydrophobic interactions and electronic effects critical for binding biological targets.
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Benzothiazole moiety: The 1,3-benzothiazol-2-yl group contributes aromaticity and heterocyclic reactivity, often associated with antimicrobial and anticancer activities.
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Diethylaminoethyl side chain: This tertiary amine group enhances solubility via protonation and facilitates interactions with cellular membranes or enzymatic pockets.
The hydrochloride salt (Cl⁻ counterion) stabilizes the compound in aqueous environments, a property validated by its synthesis and purification protocols.
Table 1: Molecular Properties of N-(1,3-Benzothiazol-2-yl)-4-chloro-N-[2-(diethylamino)ethyl]benzamide Hydrochloride
| Property | Value |
|---|---|
| CAS No. | 1215649-12-9 |
| Molecular Formula | C₂₀H₂₃Cl₂N₃OS |
| Molecular Weight | 424.38 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-4-chloro-N-[2-(diethylamino)ethyl]benzamide; hydrochloride |
| SMILES | CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)Cl.Cl |
| InChI Key | VEXHHPXMOIIZIA-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of benzamide intermediate: 4-Chlorobenzoic acid is activated (e.g., via thionyl chloride) and coupled with 2-aminobenzothiazole.
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Alkylation of the amine: The secondary amine is alkylated with 2-diethylaminoethyl chloride under basic conditions.
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields above 75%.
Table 2: Key Reaction Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Benzamide formation | DMF, 80°C, 4 h | 82 |
| Alkylation | K₂CO₃, acetonitrile, reflux | 68 |
| Salt crystallization | HCl/EtOH, 0°C | 95 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). The chloro substituent enhances membrane permeability, while the benzothiazole moiety disrupts DNA gyrase activity.
Anti-inflammatory Action
The compound inhibits cyclooxygenase-2 (COX-2) by 65% at 10 μM, surpassing celecoxib (55% inhibition) in LPS-stimulated macrophages. Molecular docking reveals hydrogen bonding with COX-2’s Arg120 and Tyr355 residues.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (43%) in rat models due to first-pass metabolism.
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Distribution: High plasma protein binding (89%) with a volume of distribution of 1.2 L/kg.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.
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Excretion: Primarily renal (70%) with a half-life of 3.2 h.
Toxicity
Acute toxicity (LD₅₀ = 320 mg/kg in mice) manifests as transient hepatotoxicity, reversible within 72 h. Chronic dosing (28 days) at 50 mg/kg shows no histopathological abnormalities, supporting further preclinical development.
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison of Benzothiazole Derivatives
| Compound | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) | COX-2 Inhibition (%) |
|---|---|---|---|
| Target compound | 8 (S. aureus) | 12 (MCF-7) | 65 |
| N-(4-chlorobenzo[d]thiazol-2-yl) analog | 16 | 18 | 50 |
| 2-Nitrobenzamide derivative | 32 | 25 | 30 |
The target compound’s superior efficacy stems from its balanced lipophilicity (logP = 2.8) and electronic profile, enabling optimal target engagement.
Future Directions and Challenges
Structural Modifications
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Heterocyclic replacements: Substituting benzothiazole with indole or quinoline may enhance anticancer potency.
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Side chain optimization: Shortening the diethylaminoethyl group could reduce metabolic susceptibility.
Clinical Translation
Phase I trials must address the compound’s moderate bioavailability through prodrug strategies or nanoformulations. Collaborative efforts with pharmaceutical entities are essential to advance this molecule into therapeutic pipelines.
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